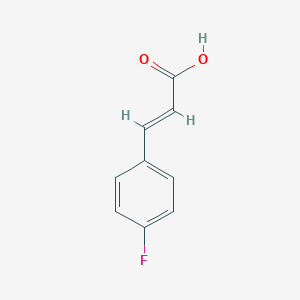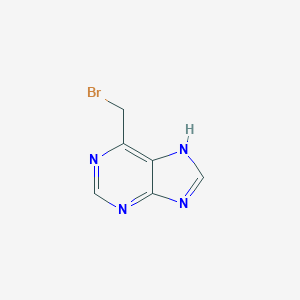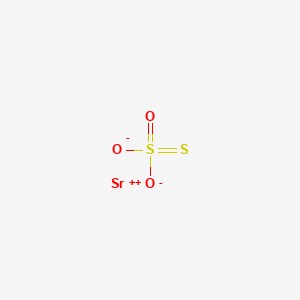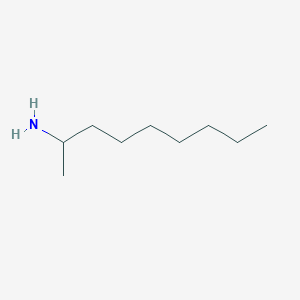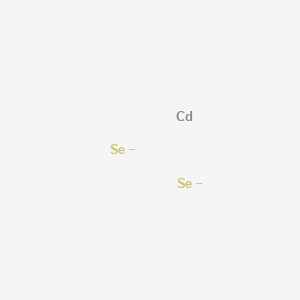
Cadmium diselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium diselenide (CdSe) is a semiconductor material that has attracted significant attention in recent years due to its unique optical and electronic properties. CdSe is a compound of cadmium and selenium, with a chemical formula of CdSe. It is a direct bandgap semiconductor with a bandgap energy of 1.7 eV and a melting point of 1250°C. CdSe can be synthesized using various methods, including chemical vapor deposition, solvothermal synthesis, and hydrothermal synthesis.
Wirkmechanismus
The mechanism of action of Cadmium diselenide is not fully understood. However, it is known that Cadmium diselenide can interact with biological molecules, such as proteins and DNA, and induce oxidative stress. Cadmium diselenide can also induce apoptosis and cell death in various cell types.
Biochemische Und Physiologische Effekte
Cadmium diselenide has been shown to have various biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. Cadmium diselenide can also affect the immune system and alter gene expression. In addition, Cadmium diselenide can accumulate in various organs, including the liver, kidneys, and lungs, and cause toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Cadmium diselenide has several advantages for lab experiments, including its unique optical and electronic properties, ease of synthesis, and stability. However, Cadmium diselenide also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
Cadmium diselenide has significant potential for various applications, including optoelectronics, photovoltaics, and catalysis. Future research should focus on improving the synthesis methods of Cadmium diselenide, understanding its mechanism of action, and developing safer and more efficient applications. In addition, the potential toxicity of Cadmium diselenide should be further investigated, and appropriate safety measures should be implemented.
Synthesemethoden
Cadmium diselenide can be synthesized using various methods, including chemical vapor deposition, solvothermal synthesis, and hydrothermal synthesis. Chemical vapor deposition involves the deposition of Cadmium diselenide on a substrate using a vapor-phase reaction. Solvothermal synthesis involves the use of a solvent to dissolve the precursors and then heating the solution to form Cadmium diselenide. Hydrothermal synthesis involves the use of a high-pressure water solution to form Cadmium diselenide.
Wissenschaftliche Forschungsanwendungen
Cadmium diselenide has been extensively studied for its potential applications in various fields, including optoelectronics, photovoltaics, and catalysis. In optoelectronics, Cadmium diselenide is used as a component in light-emitting diodes, solar cells, and photodetectors. In photovoltaics, Cadmium diselenide is used as a sensitizing material in dye-sensitized solar cells. In catalysis, Cadmium diselenide is used as a photocatalyst for the degradation of organic pollutants.
Eigenschaften
CAS-Nummer |
12400-33-8 |
|---|---|
Produktname |
Cadmium diselenide |
Molekularformel |
CdSe2-4 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
cadmium;selenium(2-) |
InChI |
InChI=1S/Cd.2Se/q;2*-2 |
InChI-Schlüssel |
RXCICHUQZQBRJF-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Cd] |
Kanonische SMILES |
[Se-2].[Se-2].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



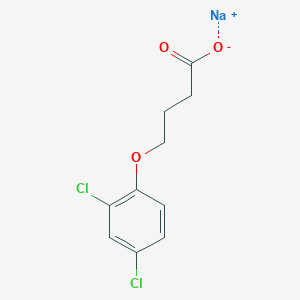
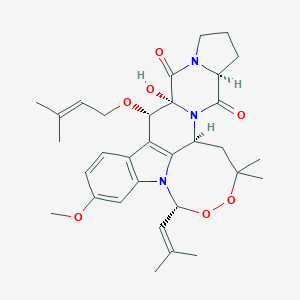
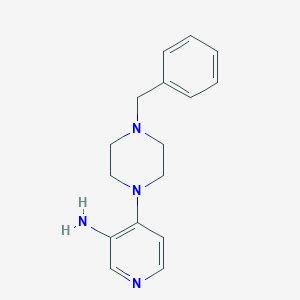
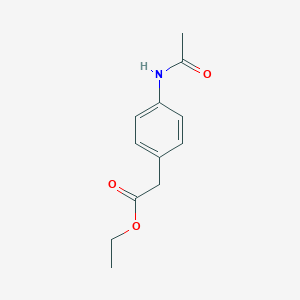
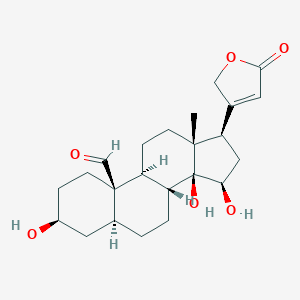
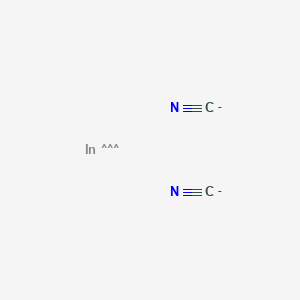
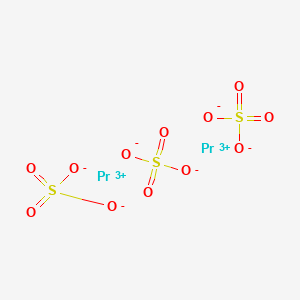
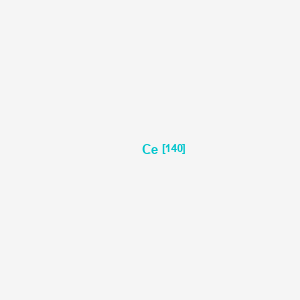
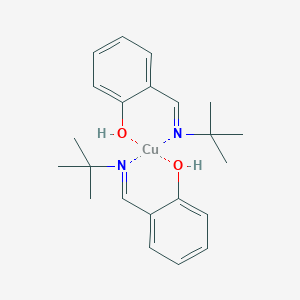
![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)
